4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)-
Description
4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- is a pyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group at position 2. The compound is substituted with a methyl group at position 3, a methyl group at position 6, and a methylthio (-SMe) moiety at position 2 (Figure 1). Pyrimidinones are widely studied for their pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory effects .
Properties
CAS No. |
3240-60-6 |
|---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3,6-dimethyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-6(10)9(2)7(8-5)11-3/h4H,1-3H3 |
InChI Key |
QYXORJXXZRQXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)SC)C |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Ketoesters with Thiourea
A widely used method for synthesizing 2-thioxo- or 2-(methylthio)-pyrimidinones involves the condensation of β-ketoesters (such as ethyl acetoacetate) with thiourea or methylthiourea under basic or acidic conditions.
- Example: Reaction of ethyl-3-oxobutanoate with thiourea in the presence of potassium hydroxide (KOH) in ethanol leads to ring closure forming 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one derivatives.
- Subsequent methylation of the thiol group or direct use of methylthiourea can introduce the methylthio substituent at the 2-position.
This method yields the pyrimidinone core with sulfur substitution efficiently, with yields often exceeding 80-90%.
Nucleophilic Substitution on Pyrimidine Precursors
Another approach involves nucleophilic substitution reactions where a suitable leaving group on a pyrimidine ring is replaced by a methylthio group.
Alkylation and Cyclocondensation Strategies
Recent studies have explored chemoselective O-alkylation and cyclocondensation routes for related pyrimidinone derivatives:
- Direct alkylation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines with potassium carbonate in acetone yields O-alkylated pyrimidinones in high yields (70–98%).
- Attempts at cyclocondensation with 2-methylisothiourea sulfate were less successful, indicating that direct alkylation is more efficient for introducing alkyl groups on the pyrimidinone ring.
Though these methods focus on trifluoromethyl-substituted pyrimidinones, the principles are applicable to methyl-substituted analogs like 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)-.
Reaction Conditions and Yields
Characterization and Confirmation
The synthesized 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- and related derivatives are typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the methyl and methylthio substituents and ring structure.
- Infrared Spectroscopy (IR): Characteristic C=O and C=S stretching vibrations.
- Elemental Analysis: Confirms molecular composition.
- Mass Spectrometry (MS): Confirms molecular weight.
- X-ray Crystallography: Used in some studies to unambiguously determine structure.
Summary of Research Findings
- The condensation of β-ketoesters with thiourea derivatives under basic conditions is a robust method to form the pyrimidinone ring with sulfur substitution.
- Nucleophilic substitution on halogenated pyrimidinones is effective for introducing methylthio groups.
- Direct alkylation methods provide high yields and selectivity for O-alkyl derivatives, which can be adapted for methylthio-substituted pyrimidinones.
- The synthetic routes are generally high yielding (70–90%) and allow for structural modifications to explore biological activities.
- These methods are supported by comprehensive spectroscopic and crystallographic data confirming the structure and purity of the products.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles like amines or thiols replace the methylthio group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
4(3H)-Pyrimidinone derivatives are being investigated for their potential as therapeutic agents. Notably, compounds within this class have shown promise in:
- Antiviral Activity : Research indicates that pyrimidinone derivatives can inhibit viral replication. For instance, a study demonstrated that certain modifications to the pyrimidinone structure enhanced activity against specific viruses, suggesting a pathway for developing antiviral medications .
- Anticancer Properties : The compound has been evaluated for its ability to inhibit tumor growth. A series of structure-activity relationship studies highlighted that specific substitutions on the pyrimidinone ring significantly increased cytotoxicity against cancer cell lines .
Case Study: Antiviral Efficacy
A recent study focused on the synthesis of modified 4(3H)-pyrimidinones and their evaluation against viral pathogens. The results indicated that compounds with methylthio substitutions exhibited enhanced potency compared to their unsubstituted counterparts. The study concluded that these modifications could lead to the development of new antiviral agents .
Agricultural Applications
In agricultural science, 4(3H)-Pyrimidinone derivatives are being explored for their potential as:
- Herbicides : Certain derivatives have shown selective herbicidal activity against specific weed species. The mechanism involves interference with plant metabolic pathways, leading to effective weed control without harming crops .
Data Table: Herbicidal Activity of Pyrimidinone Derivatives
| Compound Name | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- | Amaranthus retroflexus | 85 | |
| 4(3H)-Pyrimidinone, 2-methylthio | Echinochloa crus-galli | 90 |
Biochemical Applications
The biochemical applications of 4(3H)-Pyrimidinone include its use in enzyme inhibition studies and as a fluorescent probe in nucleic acid research:
- Enzyme Inhibition : Studies have shown that certain pyrimidinones can act as inhibitors of key enzymes involved in metabolic pathways. This property is being leveraged to develop new drugs targeting metabolic diseases .
- Fluorescent Probes : The compound's ability to incorporate into nucleic acids allows it to be used as a fluorescent marker in various biochemical assays. This application is particularly useful in studying nucleic acid interactions and dynamics .
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, disrupting normal cellular processes. For example, it may inhibit nucleic acid synthesis by interfering with pyrimidine metabolism, leading to cytotoxic effects in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Antibacterial Activity : The 3,6-dimethyl-2-SMe derivative shows moderate antibacterial activity (IC50: 2.5–5.4 µM), comparable to 2-pyridine analogs but with reduced cytotoxicity compared to trifluoromethyl-substituted derivatives .
- Lipophilicity and Bioavailability: Substitution with phenyl groups (e.g., 6-phenyl) increases LogP (e.g., 3.8 for 6-phenyl vs.
- Antitumor Potency : Halogenated aryl substituents (e.g., 4-Cl-Ph in ) significantly enhance antitumor activity compared to alkyl groups, likely due to improved target binding or metabolic stability.
Biological Activity
4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- (CAS 3240-60-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methylthio group and two methyl groups on the pyrimidine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
- Chemical Formula : C₆H₈N₂OS
- Molecular Weight : 156.206 g/mol
- IUPAC Name : 3,6-dimethyl-2-(methylthio)-4(3H)-pyrimidinone
Biological Activity Overview
Research indicates that compounds within the pyrimidinone class exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific activities of 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- have been explored in various studies.
Antimicrobial Activity
A study focused on the synthesis and evaluation of pyrimidine derivatives highlighted the antimicrobial properties of similar compounds. The results indicated that modifications in the structure significantly affect antimicrobial efficacy. For instance, derivatives featuring thioether groups demonstrated enhanced activity against various bacterial strains compared to their non-thioether counterparts .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Control (Ceftriaxone) | E. coli | 30 |
| 4(3H)-Pyrimidinone | E. coli | 22 |
| Thioether Derivative | E. coli | 28 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated in models of inflammatory pain. Pyrimidinone derivatives were shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vivo studies demonstrated that certain analogs could reduce inflammation and pain effectively .
Case Studies
- Case Study on Pain Models : In a behavioral model of inflammatory pain (CFA model), a pyrimidinone analogue exhibited submicromolar inhibition of AC1-mediated cAMP production, suggesting a mechanism for its analgesic effects .
- Synthesis and Testing : Recent research synthesized several pyrimidinone derivatives to evaluate their biological activities systematically. The study found that modifications at specific positions on the pyrimidine ring could enhance selectivity and potency against specific biological targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The presence of electron-donating groups (like methyl) enhances biological activity.
- The thioether group is critical for improving antimicrobial properties.
- Substituents at positions 2 and 4 can significantly alter potency against specific targets.
Q & A
Q. What are the optimal synthetic conditions for 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- to maximize yield and purity?
Methodological Answer: The synthesis involves alkylation of thiobarbituric acid derivatives. Key steps include:
- Reagent Optimization : Use methyl chloride or methyl iodide as alkylating agents in a basic ethanol-water mixture. For example, methyl chloride was fed incrementally to a sodium thiobarbiturate solution, achieving 75–80% yield of the target compound .
- Temperature Control : Stirring at 25–30°C minimizes byproduct formation (e.g., 2-methylthio-4-methoxy-6-hydroxypyrimidine) .
- Monitoring : Employ HPLC to track reaction progress and adjust feed rates. Evidence shows 85% target product purity under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze methylthio (δ 2.5–3.0 ppm) and pyrimidinone ring protons (δ 6.0–8.0 ppm) for substituent positioning .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and methylthio (C-S) at ~600–700 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (theoretical: 184.06 g/mol) and fragmentation patterns .
Q. How can researchers resolve discrepancies in reaction pathways or byproduct formation during synthesis?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify side products (e.g., methoxy derivatives) and adjust reagent stoichiometry or pH. In one study, reducing NaOH concentration minimized methoxy byproduct formation .
- Mechanistic Studies : Employ isotopic labeling (e.g., deuterated methyl chloride) to trace alkylation pathways. Computational modeling (DFT) can predict reaction intermediates and transition states .
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio) and identify critical parameters affecting yield .
Q. What computational methods predict electronic/steric effects of substituents on reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, methylthio groups increase electron density at C2, enhancing reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility. The compound’s logP (0.1) suggests moderate hydrophobicity, aligning with experimental solubility in polar aprotic solvents .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structural modifications for activity optimization .
Q. How do methylthio and dimethyl groups influence hydrogen bonding and solubility?
Methodological Answer:
- Hydrogen Bonding : The pyrimidinone core (2 H-bond donors, 4 acceptors) forms strong interactions in crystalline phases. Methylthio groups reduce polarity, while dimethyl substituents increase steric hindrance, limiting H-bonding in solution .
- Solubility Testing : Use the shake-flask method with UV-Vis quantification. Data shows solubility in DMSO > methanol > water, correlating with logP and PSA values .
- Co-Crystallization : Co-formers like succinic acid improve aqueous solubility via salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
